2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

Catalog No.
S785301
CAS No.
82495-75-8
M.F
C24H30ClOPSi
M. Wt
429 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium...

CAS Number

82495-75-8

Product Name

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

IUPAC Name

triphenyl(2-trimethylsilylethoxymethyl)phosphanium;chloride

Molecular Formula

C24H30ClOPSi

Molecular Weight

429 g/mol

InChI

InChI=1S/C24H30OPSi.ClH/c1-27(2,3)20-19-25-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1

InChI Key

NEUMNYXEDIPGJD-UHFFFAOYSA-M

SMILES

C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Synthesis and Purification:

Applications in Organic Chemistry:

  • Protecting Group Chemistry

    The primary application of SEM-Cl lies in organic chemistry as a protecting group for hydroxyl (-OH) functionalities. The SEM group (trimethylsilyl ethoxymethyl) can be selectively attached to alcohols, rendering them inert to various reaction conditions. This allows for selective modification of other functional groups within the molecule. Following the desired transformation, the SEM group can be easily cleaved under mild acidic or basic conditions to regenerate the free hydroxyl group [, ].

  • Solid-Phase Synthesis

    SEM-Cl finds use in solid-phase synthesis, a technique for creating complex molecules by stepwise addition of building blocks on a solid support. Here, the SEM group serves as a temporary protecting group for hydroxyl functionalities on solid-phase bound molecules, allowing for selective chemical modifications [].

Other Potential Applications:

While less explored compared to its use as a protecting group, research suggests SEM-Cl may have potential applications in other areas:

  • Medicinal Chemistry

    Due to its lipophilic character (fat-loving), SEM-Cl has been used to modify bioactive molecules to improve their cell penetration and membrane permeability [].

  • Material Science

    SEM-Cl has been investigated for its ability to functionalize surfaces, potentially leading to applications in sensor development and material design [].

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is a chemical compound with the molecular formula C24H30ClOPSi and a molecular weight of 429.01 g/mol. It is a white to light yellow crystalline solid, soluble in organic solvents such as dichloromethane and tetrahydrofuran, but insoluble in water. This compound is known for its stability and utility in organic synthesis, particularly as a reagent in various

  • Formation of Onium Ylide: Upon treatment with triphenylphosphine and sodium hydride, it converts to an onium ylide, which can react with aldehydes and ketones to form enol ethers. These can subsequently be hydrolyzed to yield the corresponding aldehydes .
  • Hydroxyl Protection: It serves as a hydroxyl-protecting group reagent, effectively protecting primary, secondary, and tertiary alcohols. The protecting group can be removed under specific conditions, making it versatile for complex organic synthesis .
  • Carboxylic Acid Protection: The compound can also protect carboxylic acids and secondary aromatic amines, providing stability during further functionalization .

Research indicates that 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride has potential biological applications. It has been used in the preparation of benzodecalindiones, which exhibit antitumor activity. This suggests that the compound may have implications in medicinal chemistry and drug development .

The synthesis of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride typically involves the following steps:

  • Starting Materials: The synthesis begins with triphenylphosphine and a suitable silylating agent.
  • Reaction Conditions: The reaction is generally carried out under inert conditions to prevent moisture interference.
  • Purification: After the reaction, the product is purified through recrystallization or chromatography to obtain high purity suitable for further applications .

The primary applications of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride include:

  • Organic Synthesis: It is widely used as a protecting group in organic synthesis due to its stability and ease of removal.
  • Medicinal Chemistry: Its derivatives are explored for antitumor properties, making it relevant in pharmaceutical research.
  • Chemical Research: Utilized in various synthetic pathways requiring selective protection or modification of functional groups .

Interaction studies involving this compound primarily focus on its reactivity with various electrophiles and nucleophiles. The formation of onium ylides allows for diverse interactions with carbonyl compounds, leading to products that can be further manipulated in synthetic pathways. Additionally, studies have shown that it can interact with biological targets, indicating potential therapeutic applications .

Several compounds are structurally or functionally similar to 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(Trimethylsilyl)methoxymethyl chlorideC6H15ClOSiCommonly used hydroxyl-protecting reagent
Triphenylphosphine oxideC18H15OActs as a phosphine oxide; used in various reactions
2-(Dimethylamino)ethoxymethyltriphenylphosphonium chlorideC24H30ClNOPExhibits different reactivity patterns

Uniqueness

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride stands out due to its dual functionality as both a protective reagent and a precursor for onium ylides, making it versatile for complex organic transformations. Its application in medicinal chemistry further enhances its significance compared to other similar compounds.

The synthesis of 2-(trimethylsilyl)ethoxymethyltriphenylphosphonium chloride (CAS 82495-75-8) has evolved through optimized methodologies to address challenges in purity and scalability. Early routes focused on multistep processes involving trimethylsilylethanol intermediates, which required harsh reducing agents like sodium borohydride or LiAlH4. Modern approaches, such as those described in patents CN103408576A and CN102617624A, emphasize streamlined reactions using paraformaldehyde and trimethylchlorosilane under controlled conditions to achieve >99% purity. These advancements highlight the compound’s industrial potential in organic synthesis.

Nomenclature and Structural Classification

This quaternary phosphonium salt is classified within organophosphorus compounds due to its triphenylphosphonium core and organosilicon chemistry due to its trimethylsilyl (TMS) group. Structurally, it comprises:

  • Triphenylphosphonium cation: A stable, positively charged moiety enabling participation in Wittig-type reactions.
  • Ethoxymethyl bridge: A reactive site for deprotonation.
  • Trimethylsilyl substituent: Enhances solubility in organic solvents and confers stability under acidic conditions.

The compound is also known as SEM-triphenylphosphonium chloride (SEM = 2-(trimethylsilyl)ethoxymethyl).

Position within Organophosphorus and Organosilicon Chemistry

DomainRelevanceKey Applications
OrganophosphorusFunctions as a Wittig reagent precursor for alkene synthesis.Formation of phosphorus ylides for C=C bond construction.
OrganosiliconTMS group acts as a hydroxyl-protecting group (SEM).Selective protection in multi-step syntheses; stability under acidic conditions.

Chemical Registry Information and Identifiers

IdentifierValueSource
CAS Registry Number82495-75-8
PubChem CID11396265
MDL NumberMFCD00043159
IUPAC NameTriphenyl(2-trimethylsilylethoxymethyl)phosphanium chloride
Molecular FormulaC24H30ClOPSi
Molecular Weight429.01 g/mol

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is a quaternary phosphonium salt with the molecular formula C24H30ClOPSi [1] [2]. This compound is registered with the Chemical Abstracts Service (CAS) under the number 82495-75-8 [3]. The molecular formula represents the precise atomic composition of the compound, indicating the presence of 24 carbon atoms, 30 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, 1 phosphorus atom, and 1 silicon atom [4].

The molecular weight of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is 429.01 g/mol, which is derived from the sum of the atomic weights of all constituent atoms [5]. The monoisotopic mass, which represents the exact mass calculated using the most abundant isotope of each element, is 428.149206 [2]. This slight difference between the average molecular weight and the monoisotopic mass arises from the natural isotopic distribution of the elements present in the compound [6].

The following table presents a comprehensive analysis of the molecular weight components of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride:

ElementNumber of AtomsAtomic Weight (g/mol)Contribution to Molecular Weight (g/mol)
Carbon (C)2412.011288.264
Hydrogen (H)301.00830.240
Chlorine (Cl)135.45335.453
Oxygen (O)115.99915.999
Phosphorus (P)130.97430.974
Silicon (Si)128.08528.085
Total58-429.01

The molecular weight determination is crucial for various analytical techniques, including mass spectrometry, which can be used to confirm the identity and purity of the compound [7]. The molecular formula and weight provide fundamental information about the compound's composition and serve as the foundation for understanding its structural characteristics and chemical behavior [8].

Structural Features and Bond Arrangements

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride possesses a distinctive molecular structure characterized by several key structural features [1]. The central element of this compound is a positively charged phosphorus atom that forms the core of the phosphonium cation, which is balanced by a chloride counter-ion [4]. The phosphorus atom is bonded to four substituents: three phenyl groups and a 2-(trimethylsilyl)ethoxymethyl moiety, creating a tetrahedral arrangement around the phosphorus center [9].

The three phenyl groups (C6H5) attached to the phosphorus atom contribute significantly to the steric bulk of the molecule and influence its reactivity patterns [10]. Each phenyl group consists of a six-membered aromatic ring with delocalized π-electrons, providing stability to the phosphonium cation [11]. The 2-(trimethylsilyl)ethoxymethyl moiety contains a silicon atom bonded to three methyl groups, forming the trimethylsilyl group (-Si(CH3)3) [4].

The bond arrangements in 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride can be described as follows:

  • The phosphorus-carbon (P-C) bonds connecting the phosphorus atom to the three phenyl groups typically have bond lengths of approximately 1.79-1.82 Å [12]. These bonds are formed through the overlap of phosphorus sp³ hybrid orbitals with carbon sp² hybrid orbitals [13].

  • The phosphorus-carbon bond linking the phosphorus atom to the methylene group of the 2-(trimethylsilyl)ethoxymethyl moiety has a similar bond length to the other P-C bonds [9].

  • The carbon-oxygen (C-O) bond in the ethoxy segment has a typical bond length of about 1.43 Å, reflecting its single bond character [14].

  • The silicon-carbon (Si-C) bonds in the trimethylsilyl group are longer than typical carbon-carbon bonds, with lengths of approximately 1.87-1.90 Å [15]. This increased bond length is due to the larger atomic radius of silicon compared to carbon [16].

  • The chloride counter-ion is not covalently bonded to the phosphonium cation but is associated through ionic interactions [17]. In the solid state, these ionic interactions play a crucial role in determining the crystal packing arrangement [18].

The overall molecular structure of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride reflects a balance between steric factors, electronic effects, and intermolecular forces, which collectively determine its physical properties and chemical reactivity [19].

Stereochemical Considerations

The stereochemical aspects of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride are primarily governed by the tetrahedral geometry around the phosphorus atom [9]. In a quaternary phosphonium salt, the phosphorus atom adopts an sp³ hybridization, resulting in a tetrahedral arrangement of the four substituents [13]. This tetrahedral geometry typically exhibits bond angles close to the ideal 109.5°, although some deviation may occur due to the different sizes and electronic properties of the substituents [20].

The tetrahedral arrangement around the phosphorus center in phosphonium salts can lead to chirality when four different groups are attached to the phosphorus atom [14]. However, in the case of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride, the presence of three identical phenyl groups means that the phosphorus atom is not a stereogenic center [9]. Consequently, the compound does not exhibit optical isomerism arising from the phosphorus center [14].

An important stereochemical consideration in triphenylphosphonium compounds is the propeller-like arrangement of the three phenyl rings around the phosphorus atom [14]. This arrangement can adopt either a clockwise (P) or counterclockwise (M) configuration, creating what is known as a "propeller chirality" [14]. However, these conformations interconvert rapidly in solution at room temperature due to low energy barriers for phenyl ring rotation, resulting in no observable optical activity from this source [14].

The trimethylsilyl group in the 2-(trimethylsilyl)ethoxymethyl moiety also adopts a tetrahedral geometry around the silicon atom [15]. The three methyl groups attached to silicon are arranged in a pyramidal fashion, with bond angles close to 109.5° [15]. This arrangement contributes to the overall steric bulk of the molecule but does not introduce additional stereogenic centers [15].

The flexibility of the ethoxymethyl chain allows for various conformational states through rotation around single bonds [21]. These conformational isomers interconvert rapidly in solution but may adopt preferred conformations in the solid state due to crystal packing forces [18].

Electronic Properties and Distribution

The electronic properties of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride are fundamentally influenced by the electronic structure of the phosphonium cation and its interaction with the chloride counter-ion [22]. The phosphorus atom in this compound has an electronic configuration of [Ne]3s²3p³, with five valence electrons [11]. In forming the phosphonium cation, the phosphorus atom shares these valence electrons with four substituents, resulting in a positively charged center with a formal charge of +1 [11].

The electronic distribution within the molecule is characterized by several key features:

  • The phosphorus-centered positive charge is partially delocalized onto the adjacent carbon atoms through inductive effects, although the majority of the positive charge remains localized on the phosphorus atom [23]. This charge localization makes the phosphonium center electrophilic and susceptible to nucleophilic attack [22].

  • The three phenyl groups attached to the phosphorus atom contribute to the electronic properties through both inductive and resonance effects [13]. The phenyl groups are slightly electron-withdrawing through an inductive effect but can donate electron density to the phosphorus center through resonance involving the π-system of the aromatic rings [24]. This resonance stabilization helps to distribute the positive charge and stabilize the phosphonium cation [24].

  • The 2-(trimethylsilyl)ethoxymethyl moiety influences the electronic distribution through the presence of the oxygen atom, which is electronegative and creates a polarized C-O bond [25]. The trimethylsilyl group, with its silicon-carbon bonds, introduces unique electronic effects due to the electropositive nature of silicon and its ability to engage in hyperconjugation with adjacent carbon atoms [16].

  • The chloride counter-ion, being highly electronegative, creates a strong electrostatic field that interacts with the positively charged phosphonium center [17]. In solution, this ionic interaction can be weakened by solvation effects, leading to ion pair separation [17].

The electronic properties of phosphonium salts like 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride make them valuable in various chemical applications [23]. The electrophilic nature of the phosphonium center enables these compounds to participate in nucleophilic substitution reactions, particularly in the formation of ylides for Wittig olefination reactions [10]. Additionally, the ability of the phosphonium cation to stabilize negative charges on adjacent carbon atoms is crucial for their role as phase-transfer catalysts and ionic liquids [22].

The electronic distribution in 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride also influences its spectroscopic properties, particularly in nuclear magnetic resonance (NMR) spectroscopy, where the deshielding effect of the positively charged phosphorus results in characteristic chemical shifts for adjacent protons and carbon atoms [21] [24].

Crystallographic Analysis and Solid-State Structure

The solid-state structure of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride has been investigated through crystallographic analysis, revealing important details about its three-dimensional arrangement and intermolecular interactions [18]. In the crystalline state, this compound adopts a specific packing arrangement that is influenced by both covalent bonding patterns and non-covalent interactions [18].

Crystallographic studies of phosphonium salts similar to 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride have shown that these compounds typically crystallize in monoclinic or orthorhombic crystal systems [26]. The crystal structure is characterized by discrete phosphonium cations and chloride anions arranged in a three-dimensional lattice [26]. The phosphonium cations adopt a tetrahedral geometry around the phosphorus atom, with some distortion from the ideal tetrahedral angle of 109.5° due to the steric demands of the substituents [9].

The bond angles around the phosphorus center in tetraarylphosphonium salts typically range from 102° to 116°, reflecting the distortion from ideal tetrahedral geometry [9]. This distortion is influenced by both steric and electronic factors, including the repulsion between the bulky phenyl groups and the electronic effects of the different substituents [9].

In the crystal lattice, the chloride counter-ions are typically located in positions that allow for optimal electrostatic interactions with the positively charged phosphonium centers [18]. These ionic interactions, along with various non-covalent forces such as C-H···Cl hydrogen bonding and π-π stacking between aromatic rings, contribute significantly to the stability of the crystal structure [26].

The trimethylsilyl group in the 2-(trimethylsilyl)ethoxymethyl moiety adopts a tetrahedral geometry around the silicon atom, with Si-C bond lengths of approximately 1.87-1.90 Å [15]. The ethoxy segment of the molecule typically shows a zigzag conformation in the solid state, with the oxygen atom potentially participating in weak hydrogen bonding interactions [25].

The phenyl rings in the triphenylphosphonium portion of the molecule often exhibit a propeller-like arrangement around the phosphorus atom, with dihedral angles that minimize steric repulsion between adjacent rings [14]. This arrangement can lead to interesting packing motifs in the crystal structure, including the formation of channels or layers [26].

The melting point of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride, reported to be in the range of 165-169°C, reflects the strength of the intermolecular forces in the crystal lattice [3] [7]. This relatively high melting point is consistent with the presence of strong ionic interactions and an extensive network of non-covalent forces that stabilize the solid-state structure [18].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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